2-amino-N-tert-butylethane-1-sulfonamide
Description
Properties
IUPAC Name |
2-amino-N-tert-butylethanesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H16N2O2S/c1-6(2,3)8-11(9,10)5-4-7/h8H,4-5,7H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCKRAFLGAVAWLS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NS(=O)(=O)CCN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H16N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
A Comprehensive Technical Guide to the Solubility Profile of 2-amino-N-tert-butylethane-1-sulfonamide in Organic Solvents
Introduction: The Critical Role of Solubility in Drug Development
In the landscape of pharmaceutical sciences, the journey of a new chemical entity (NCE) from a promising candidate to a viable therapeutic is fraught with challenges. Among the most fundamental of these is the molecule's solubility.[1][2] For a drug to exert its therapeutic effect, it must first be absorbed into the systemic circulation, a process that is largely dictated by its ability to dissolve in physiological fluids.[2][3] Poorly soluble compounds often exhibit low and erratic bioavailability, which can lead to suboptimal therapeutic outcomes and hinder their clinical development.[4][5] Consequently, a thorough understanding of a compound's solubility profile, not only in aqueous media but also in a range of organic solvents, is paramount. Organic solvents play a crucial role throughout the drug development pipeline, from synthesis and purification to formulation and the preparation of analytical standards.
This guide provides an in-depth exploration of the solubility profile of 2-amino-N-tert-butylethane-1-sulfonamide, a molecule of interest in medicinal chemistry. Structurally, this compound is a sulfonamide derivative of taurine, an amino acid with diverse physiological roles.[6][7][8] The presence of a primary amino group, a sulfonamide linkage, and a bulky tert-butyl group imparts a unique combination of polarity and lipophilicity, making its solubility behavior complex and highly dependent on the solvent environment. This document will delve into the theoretical underpinnings of its solubility, provide a detailed experimental protocol for its determination, and discuss the interpretation of the resulting data for researchers, scientists, and drug development professionals.
Theoretical Principles Governing Solubility
The solubility of a solute in a solvent is a thermodynamic equilibrium, governed by the principle of "like dissolves like." This adage encapsulates the interplay of intermolecular forces between the solute and solvent molecules. For 2-amino-N-tert-butylethane-1-sulfonamide, several key factors dictate its solubility in organic solvents:
-
Hydrogen Bonding: The molecule possesses both hydrogen bond donors (the primary amine and the sulfonamide N-H) and acceptors (the oxygen atoms of the sulfonyl group and the nitrogen atoms). Solvents capable of hydrogen bonding, such as alcohols (e.g., methanol, ethanol) and protic polar solvents, are expected to be effective at solvating the molecule.
-
Polarity and Dipole Moment: The sulfonyl group imparts a significant dipole moment to the molecule. Polar aprotic solvents (e.g., DMSO, DMF, acetonitrile) can interact with these dipoles, contributing to solubility.
-
van der Waals Forces: The non-polar tert-butyl group and the ethyl backbone will interact via weaker van der Waals forces. Non-polar solvents (e.g., hexane, toluene) will primarily interact with these regions of the molecule.
-
Acid-Base Properties: The primary amino group is basic, while the sulfonamide proton can be weakly acidic. The pKa of the compound will influence its ionization state and, consequently, its solubility in solvents with varying acidity or basicity.
The interplay of these factors means that a range of solvents with varying polarities and hydrogen bonding capabilities should be screened to establish a comprehensive solubility profile.
Experimental Determination of Solubility
The following section outlines a robust, self-validating protocol for determining the equilibrium solubility of 2-amino-N-tert-butylethane-1-sulfonamide in various organic solvents using the static equilibrium method, followed by quantification via High-Performance Liquid Chromatography (HPLC) with UV-Vis detection.[9][10][11]
Experimental Workflow Diagram
Caption: Workflow for equilibrium solubility determination.
Step-by-Step Methodology
-
Preparation of Saturated Solutions:
-
Add an excess amount of 2-amino-N-tert-butylethane-1-sulfonamide to a series of glass vials. The excess solid is crucial to ensure that equilibrium is reached with the solid phase.
-
To each vial, add a precise volume (e.g., 1.0 mL) of the selected organic solvent. A diverse panel of solvents should be used, covering a range of polarities (e.g., methanol, ethanol, isopropanol, acetone, acetonitrile, ethyl acetate, dichloromethane, toluene, hexane).
-
Tightly seal the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a constant temperature shaker bath (e.g., 25°C and 37°C) to assess the effect of temperature on solubility.
-
Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. Preliminary experiments can be conducted to determine the time to reach equilibrium by sampling at different time points.
-
-
Sample Collection and Preparation:
-
After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.
-
Carefully withdraw an aliquot of the supernatant. To ensure no solid particles are transferred, it is recommended to filter the supernatant through a chemically resistant syringe filter (e.g., 0.22 µm PTFE).
-
Dilute the filtered supernatant with a suitable solvent (usually the mobile phase of the HPLC method) to a concentration within the linear range of the analytical method. A precise dilution factor must be recorded.
-
-
Quantification by HPLC-UV:
-
Develop and validate a suitable HPLC method for the quantification of 2-amino-N-tert-butylethane-1-sulfonamide. This includes selecting an appropriate column, mobile phase, and UV detection wavelength.
-
Prepare a series of calibration standards of known concentrations of the compound.
-
Inject the calibration standards and the diluted samples onto the HPLC system.
-
Construct a calibration curve by plotting the peak area against the concentration of the standards.
-
Determine the concentration of the diluted sample from the calibration curve and multiply by the dilution factor to obtain the solubility of the compound in the original solvent.
-
Data Presentation and Interpretation
The experimentally determined solubility data should be presented in a clear and concise manner to facilitate comparison and interpretation.
Table 1: Illustrative Solubility Data for 2-amino-N-tert-butylethane-1-sulfonamide
| Organic Solvent | Dielectric Constant | Solubility at 25°C (mg/mL) | Solubility at 25°C (Mole Fraction) | Solubility at 37°C (mg/mL) | Solubility at 37°C (Mole Fraction) |
| Methanol | 32.7 | [Experimental Value] | [Calculated Value] | [Experimental Value] | [Calculated Value] |
| Ethanol | 24.5 | [Experimental Value] | [Calculated Value] | [Experimental Value] | [Calculated Value] |
| Acetone | 20.7 | [Experimental Value] | [Calculated Value] | [Experimental Value] | [Calculated Value] |
| Acetonitrile | 37.5 | [Experimental Value] | [Calculated Value] | [Experimental Value] | [Calculated Value] |
| Ethyl Acetate | 6.0 | [Experimental Value] | [Calculated Value] | [Experimental Value] | [Calculated Value] |
| Toluene | 2.4 | [Experimental Value] | [Calculated Value] | [Experimental Value] | [Calculated Value] |
| Hexane | 1.9 | [Experimental Value] | [Calculated Value] | [Experimental Value] | [Calculated Value] |
Note: This table is a template. The values would be populated with experimentally determined data.
Interpreting the Solubility Profile
A comprehensive solubility profile provides invaluable insights for various stages of drug development:
-
Synthesis and Purification: Knowledge of solubility in different solvents is essential for selecting appropriate solvents for reaction media and for crystallization-based purification methods.
-
Formulation Development: The solubility data guides the selection of excipients and solvent systems for liquid formulations, such as oral solutions or parenteral preparations.[12] For solid dosage forms, it informs strategies for solubility enhancement, such as the use of co-solvents or the preparation of solid dispersions.[2][3]
-
Analytical Method Development: Understanding the solubility is crucial for preparing stock solutions and calibration standards for various analytical assays.
Logical Relationships in Solubility
Caption: Factors influencing the solubility of the target compound.
Conclusion
References
- The Importance of Solubility for New Drug Molecules. (2020). Polymers (Basel).
-
Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN pharmaceutics, 2012, 195727. [Link]
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DRUG SOLUBILITY: IMPORTANCE AND ENHANCEMENT TECHNIQUES. (n.d.). ResearchGate. [Link]
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Drug Solubility: Importance and Enhancement Techniques. (2012). ISRN Pharmaceutics. [Link]
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Drug solubility: why testing early matters in HTS. (2023). BMG LABTECH. [Link]
-
Huxtable, R. J. (1981). Physiochemical properties of taurine. Advances in Experimental Medicine and Biology, 139, 1–4. [Link]
-
World Health Organization. (2019). Annex 4: Guideline on the conduct of solubility studies for classification of an active pharmaceutical ingredient within the Biopharmaceutics Classification System. WHO Expert Committee on Specifications for Pharmaceutical Preparations: fifty-third report. [Link]
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Taurine. (n.d.). Wikipedia. [Link]
-
Chemical structure and properties of taurine. (n.d.). ResearchGate. [Link]
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Taurine. (n.d.). PubChem. [Link]
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Solubility Test, HPLC-UV/VIS Method. (n.d.). Pharmacology Discovery Services. [Link]
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Solubility and Dissolution with HPLC or UV-Vis Detection. (2021). Improved Pharma. [Link]
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How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes. (2025). PharmaGuru. [Link]
-
FORMULATION DEVELOPMENT - Solubility-Enhancing Technologies in Pharmaceutical Development, a Mini-Review. (n.d.). Drug Development & Delivery. [Link]
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How to measure solubility for drugs in oils/emulsions? (2023). ResearchGate. [Link]
-
Comparison of Nephelometric, UV-Spectroscopic, and HPLC Methods for High-Throughput Determination of Aqueous Drug Solubility in Microtiter Plates. (2009). Journal of Pharmaceutical Sciences. [Link]
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Characteristics and properties of taurine. (n.d.). Botanical-online. [Link]
-
Dissolution Method Development for Regulatory Approval: A Comprehensive Review and Case Study. (2023). Dissolution Technologies. [Link]
-
Synthesis of Sulfonimidamide-Based Amino Acid Building Blocks with Orthogonal Protecting Groups. (2019). Chemistry – A European Journal. [Link]
-
Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. (2020). Organic Letters. [Link]
-
tert-Butanesulfinamide. (n.d.). Wikipedia. [Link]
-
Synthesis of New Amino Acid-Conjugated Derivatives of a Sulphonamide. (2024). Cihan University-Erbil Repository. [Link]
-
Asymmetric synthesis of amines using tert-butanesulfinamide. (2013). Nature Protocols. [Link]
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Introduction: The Enduring Legacy and Therapeutic Plasticity of the Sulfonamide Moiety
An In-depth Technical Guide to the Medicinal Chemistry of 2-amino-N-tert-butylethane-1-sulfonamide and its Structural Congeners
The sulfonamide functional group, with its characteristic -S(=O)₂-N- linkage, represents one of the cornerstones of modern medicinal chemistry. Since the discovery of the antibacterial properties of prontosil in the 1930s, this versatile scaffold has been integral to the development of a vast array of therapeutic agents.[1][2][3] Its continued prevalence in contemporary drug discovery is a testament to its favorable physicochemical properties, including its ability to form key hydrogen bonds, its metabolic stability, and its capacity to serve as a bioisostere for other functional groups like carboxylic acids.[4]
While a dedicated body of literature on "2-amino-N-tert-butylethane-1-sulfonamide" is not prominent, its core structure—an amino-ethanesulfonamide backbone with an N-tert-butyl substitution—encompasses key features of significant biological relevance. This guide will, therefore, provide a comprehensive review of this compound's structural class. We will delve into the synthesis of such molecules, explore the rich medicinal chemistry of closely related structures, and elucidate the structure-activity relationships that govern their therapeutic potential. By examining well-studied congeners, we can extrapolate the potential applications and design considerations for novel derivatives in this chemical space.
Synthetic Pathways to N-Substituted Aminosulfonamides
The synthesis of N-substituted sulfonamides is a well-established field in organic chemistry, with both classical and modern methodologies available to the medicinal chemist. The choice of synthetic route often depends on the availability of starting materials, functional group tolerance, and the desired scale of the reaction.
Classical Synthesis: Sulfonyl Chlorides and Amines
The most traditional and widely used method for the synthesis of sulfonamides involves the reaction of a sulfonyl chloride with a primary or secondary amine.[5][6] In the context of 2-amino-N-tert-butylethane-1-sulfonamide, this would typically involve the reaction of 2-aminoethane-1-sulfonyl chloride with tert-butylamine. A base is usually required to neutralize the hydrochloric acid byproduct.
Experimental Protocol: General Synthesis of an N-Substituted Sulfonamide
-
Dissolution of Amine: The amine (1.0 eq) is dissolved in a suitable aprotic solvent, such as dichloromethane (DCM) or tetrahydrofuran (THF), and cooled to 0 °C in an ice bath.
-
Addition of Base: A non-nucleophilic base, such as triethylamine (1.2 eq) or pyridine (1.2 eq), is added to the reaction mixture.
-
Addition of Sulfonyl Chloride: The sulfonyl chloride (1.1 eq), dissolved in the same solvent, is added dropwise to the cooled amine solution.
-
Reaction Monitoring: The reaction is stirred at 0 °C for 30 minutes and then allowed to warm to room temperature. The progress of the reaction is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, the reaction is quenched with water. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel to afford the desired sulfonamide.
Modern Synthetic Approaches
Recent advances in synthetic methodology have provided alternative routes to sulfonamides that can offer advantages in terms of substrate scope and functional group compatibility. One such method involves the use of novel sulfinylamine reagents, such as N-sulfinyl-O-(tert-butyl)hydroxylamine (t-BuONSO), which can react with Grignard or organolithium reagents to directly provide primary sulfonamides.[5][7] Subsequent N-alkylation can then be performed to introduce the tert-butyl group.
The Amino-Ethanesulfonamide Core in Nature and Medicine: The Case of Taurine and TUDCA
The 2-aminoethanesulfonic acid, or taurine, is a ubiquitous and abundant free amino acid in mammals. Its conjugate with ursodeoxycholic acid (UDCA), tauroursodeoxycholic acid (TUDCA), is a hydrophilic bile acid with a growing reputation as a potent cytoprotective agent.[8][9] The study of TUDCA provides invaluable insights into the therapeutic potential of the amino-ethanesulfonamide core.
TUDCA: A Multifunctional Therapeutic Agent
TUDCA has demonstrated therapeutic efficacy in a wide range of preclinical models of disease, including neurodegenerative disorders, liver diseases, and metabolic conditions.[9][10][11] Its mechanisms of action are multifaceted and center on its ability to mitigate cellular stress.
Key Mechanisms of Action of TUDCA:
-
Endoplasmic Reticulum (ER) Stress Alleviation: TUDCA acts as a chemical chaperone, helping to stabilize protein folding and reduce the unfolded protein response (UPR), a key contributor to cell death in many diseases.[9][10]
-
Anti-Apoptotic Effects: TUDCA can inhibit apoptosis (programmed cell death) by interfering with the mitochondrial pathway of cell death. It has been shown to inhibit the production of reactive oxygen species and stabilize the mitochondrial membrane.[10][12]
-
Anti-Inflammatory Properties: TUDCA has been shown to possess anti-inflammatory effects, which are beneficial in a variety of disease contexts.[12]
-
Neuroprotection: In models of Alzheimer's, Parkinson's, and Huntington's diseases, TUDCA has demonstrated significant neuroprotective effects.[8][10]
The biological activities of TUDCA highlight the potential for small molecules containing the amino-ethanesulfonamide scaffold to modulate fundamental cellular processes involved in disease.
Caption: Mechanism of action of Tauroursodeoxycholic acid (TUDCA).
Broader Medicinal Chemistry of Sulfonamide Derivatives
Beyond the specific context of amino-alkanesulfonamides, the broader sulfonamide class of compounds has been extensively explored in medicinal chemistry, yielding drugs with a wide range of biological activities.
| Therapeutic Area | Example(s) | Mechanism of Action |
| Antimicrobial | Sulfamethoxazole | Inhibition of dihydropteroate synthase, blocking folic acid synthesis in bacteria.[2] |
| Diuretic | Hydrochlorothiazide | Inhibition of the Na+/Cl- symporter in the distal convoluted tubule of the kidney. |
| Anti-inflammatory | Celecoxib | Selective inhibition of cyclooxygenase-2 (COX-2). |
| Anticonvulsant | Topiramate | Multiple mechanisms including blockade of voltage-gated sodium channels and enhancement of GABAergic activity. |
| Anticancer | Vemurafenib | Inhibition of the B-Raf proto-oncogene, serine/threonine kinase (BRAF) V600E mutant. |
| Antioxidant | 2-aminothiazole sulfonamide derivatives | Scavenging of free radicals such as DPPH.[13][14] |
This diversity of applications underscores the remarkable versatility of the sulfonamide scaffold and suggests that novel derivatives, such as 2-amino-N-tert-butylethane-1-sulfonamide, could be explored for a multitude of therapeutic purposes.
Structure-Activity Relationships (SAR) of Sulfonamides
The biological activity of sulfonamides is highly dependent on the nature of the substituents on the sulfonamide nitrogen and the aromatic or aliphatic backbone.
Key SAR Insights:
-
The Sulfonamide N-H: For many classes of sulfonamides, particularly those targeting enzymes, the acidic proton on the sulfonamide nitrogen is crucial for binding to the target protein, often through hydrogen bonding.[15]
-
N-Substitution: The substituent on the sulfonamide nitrogen can significantly impact potency, selectivity, and pharmacokinetic properties. The bulky tert-butyl group in 2-amino-N-tert-butylethane-1-sulfonamide would likely impart steric hindrance and influence the molecule's conformation and binding properties.
-
The Amine Group: The primary amino group in the proposed structure provides a handle for further derivatization and can also participate in key interactions with biological targets. Its basicity can be modulated to optimize binding and physicochemical properties.
-
The Ethane Bridge: The length and flexibility of the carbon chain connecting the amino and sulfonamide groups will influence the spatial relationship between these two key functional groups, which can be critical for target engagement.
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Physicochemical Profiling of Amino Sulfonamide Linkers: pKa, Ionization, and Strategic Application in Drug Design
Executive Summary
The incorporation of amino sulfonamide linkers represents a sophisticated strategy in modern medicinal chemistry, particularly in the design of Proteolysis Targeting Chimeras (PROTACs) and fragment-based drug discovery. Unlike passive alkyl or PEG chains, these linkers are "active" structural elements. Their physicochemical behavior is governed by the interplay between the basic amine (typically pKa 8.0–10.5) and the acidic sulfonamide (pKa 5.0–10.5, highly tunable).
This guide provides a technical deep-dive into the ionization properties of these linkers. It elucidates how manipulating the electronic environment of the sulfonamide group allows researchers to "dial in" specific solubility (logS) and permeability (Papp) profiles, often exploiting zwitterionic states to navigate the "Goldilocks zone" of oral bioavailability.
Part 1: Theoretical Framework & pKa Dynamics
The Bifunctional Scaffold
An amino sulfonamide linker is defined by two distinct ionizable centers connected by a spacer (alkyl, aryl, or heteroatom-rich chain). The general structure can be represented as:
The physicochemical behavior of this linker is not merely the sum of its parts; it is defined by the
The Sulfonamide Acidic Center
The sulfonamide group (
-
Aliphatic Sulfonamides (
): Weakly acidic, with pKa values typically 9.5 – 10.5 . At physiological pH (7.4), they remain largely neutral. -
-Aryl Sulfonamides (
): The acidity increases significantly (pKa drops to 6.0 – 8.5 ) due to resonance delocalization of the nitrogen lone pair into the aromatic ring. -
Acyl Sulfonamides (
): Highly acidic (pKa 3.5 – 5.0 ). These are often fully ionized at physiological pH and are used as carboxylic acid bioisosteres.
The Amino Basic Center
The amine component serves as the conjugation handle or solubility booster.
-
Primary/Secondary Aliphatic Amines: pKa 9.0 – 10.5 . Predominantly cationic at pH 7.4.
-
Piperazines/Morpholines: pKa 7.5 – 8.5 . These are crucial for fine-tuning the ionization state, as they can exist in equilibrium between cationic and neutral forms at physiological pH.
The Zwitterionic Window
When a linker contains both a basic amine (pKa ~9) and an acidic
-
Mechanism: The amine accepts a proton (
), and the sulfonamide donates one ( ). -
Effect: This state maximizes aqueous solubility (high polarity) but can severely compromise membrane permeability unless "masked" by intramolecular interactions.
Part 2: Physicochemical Implications in Drug Design
Solubility vs. Permeability Trade-off
The ionization state of the sulfonamide linker directly dictates the distribution coefficient (LogD).
| Linker Type | Sulfonamide pKa | Dominant Species at pH 7.4 | Solubility Impact | Permeability Impact |
| Aliphatic | ~10.5 | Neutral / Cationic (Amine) | Moderate | High |
| ~6.5 | Zwitterionic / Anionic | High | Low (unless masked) | |
| Acyl | ~4.5 | Anionic | Very High | Very Low |
Critical Insight: In PROTAC design, replacing a standard amide linker with an
Metabolic Stability
Sulfonamides are bioisosteres of amides but are significantly more resistant to proteolytic cleavage and hydrolysis. This makes amino sulfonamide linkers ideal for increasing the half-life (
Part 3: Experimental Protocols for pKa Determination
Accurate measurement of pKa is non-trivial for zwitterionic linkers due to overlapping ionization events. The following protocols are the industry standard for high-precision profiling.
Protocol A: Potentiometric Titration (The Gold Standard)
Objective: Determine macroscopic pKa values with high accuracy (
-
Preparation: Dissolve 1-5 mg of the linker in 20 mL of degassed water containing 0.15 M KCl (to maintain ionic strength).
-
Titrant: Use carbonate-free 0.1 M KOH and 0.1 M HCl.
-
Execution:
-
Acidify the solution to pH 2.0 using HCl.
-
Titrate with KOH under inert gas (
or ) atmosphere to prevent absorption. -
Record pH vs. Volume of titrant.
-
-
Analysis: Use the Bjerrum plot method or software (e.g., Hyperquad) to fit the protonation constants. Look for two inflection points: one for the sulfonamide deprotonation and one for the amine deprotonation.
Protocol B: NMR-pH Titration (Site-Specific)
Objective: Assign specific pKa values to specific atoms (crucial for distinguishing between multiple ionizable sites).
-
Sample: Prepare a 0.5 mM solution of the linker in
(or 90:10). -
Buffer: Use a "universal buffer" mix (citrate, phosphate, borate) to cover pH 2–12 without interacting with the sample.
-
Workflow:
-
Calculation: Fit the chemical shift change to the Henderson-Hasselbalch equation:
Part 4: Visualization of Signaling & Logic
Diagram 1: Ionization Equilibria of Amino Sulfonamide Linkers
This diagram illustrates the transition from cationic to anionic states, highlighting the zwitterionic window that is critical for solubility.
Caption: Ionization cascade of an N-aryl amino sulfonamide linker. At physiological pH, the zwitterionic form dominates, driving solubility.
Diagram 2: Linker Selection Decision Tree
A logical workflow for selecting the correct sulfonamide variant based on drug design needs.
Caption: Decision matrix for selecting amino sulfonamide linkers based on solubility and permeability requirements.
References
-
Perlovich, G. L., et al. (2019). Experiment stands corrected: accurate prediction of the aqueous pKa values of sulfonamide drugs using equilibrium bond lengths. Chemical Science. Link
-
Supuran, C. T. (2017). Sulfonamides as a Promising Scaffold in Drug Discovery: An Insightful Review. Molecules. Link
-
ChemRxiv . (2023). Breaking Barriers in PROTAC Design: Improving Solubility of USP7-Targeting Degraders. Link
-
Soriano-Correa, C., et al. (2003). Physicochemical and structural properties of bacteriostatic sulfonamides: Theoretical study. International Journal of Quantum Chemistry. Link
-
MedChemExpress . Amino-PEG3-C2-sulfonic acid | PROTAC Linker.[4] Link
Sources
Methodological & Application
Step-by-step preparation of 2-amino-N-tert-butylethane-1-sulfonamide
An Application Note and Protocol for the Synthesis of 2-amino-N-tert-butylethane-1-sulfonamide
Abstract
This document provides a comprehensive, step-by-step guide for the laboratory-scale synthesis of 2-amino-N-tert-butylethane-1-sulfonamide, a primary sulfonamide of interest in medicinal chemistry and drug development. The protocol is designed for researchers, scientists, and professionals in the field of organic synthesis and drug discovery. The synthesis is approached via a robust two-step process commencing with the conversion of taurine to its reactive sulfonyl chloride intermediate, followed by amidation with tert-butylamine. This guide emphasizes not only the procedural steps but also the underlying chemical principles, safety considerations, and analytical validation required for successful synthesis and characterization.
Introduction and Scientific Background
Sulfonamides are a cornerstone pharmacophore in medicinal chemistry, present in a wide array of therapeutic agents, including antibacterial, diuretic, and anticonvulsant drugs.[1][2] Their ability to mimic the transition state of enzymatic reactions makes them valuable as enzyme inhibitors.[3] The target molecule, 2-amino-N-tert-butylethane-1-sulfonamide, combines the structural features of taurine—a conditionally essential amino acid involved in numerous physiological processes—with a bulky, lipophilic tert-butyl group.[4] This modification can significantly alter the parent molecule's pharmacokinetic and pharmacodynamic properties, making it a valuable building block for creating novel bioactive compounds.
The synthetic strategy detailed herein is a classic and reliable approach to sulfonamide synthesis. It involves the activation of a sulfonic acid into a more electrophilic sulfonyl chloride, which can then readily react with a primary amine to form the stable sulfonamide linkage.
Reaction Mechanism and Principles
The synthesis of 2-amino-N-tert-butylethane-1-sulfonamide is achieved in two primary stages:
Step 1: Formation of 2-Aminoethanesulfonyl Chloride Hydrochloride
Taurine (2-aminoethanesulfonic acid) is first converted to its corresponding sulfonyl chloride. Thionyl chloride (SOCl₂) is an effective reagent for this transformation. The reaction proceeds via a nucleophilic attack of the sulfonic acid's oxygen on the sulfur atom of thionyl chloride, leading to a chlorosulfite intermediate. Subsequent decomposition and reaction with chloride ions, facilitated by the acidic conditions, generates the sulfonyl chloride. The primary amine group of taurine is protonated under the strongly acidic conditions, forming a hydrochloride salt, which also serves to protect it from reacting with the thionyl chloride.
Step 2: Sulfonamide Bond Formation
The highly reactive 2-aminoethanesulfonyl chloride hydrochloride is then reacted with tert-butylamine. The nucleophilic nitrogen of tert-butylamine attacks the electrophilic sulfur atom of the sulfonyl chloride. This addition is followed by the elimination of a chloride ion. A base, typically an excess of the amine reactant or a non-nucleophilic tertiary amine like triethylamine, is required to neutralize the hydrogen chloride (HCl) generated during the reaction, driving the equilibrium towards the product.[5]
Below is a diagram illustrating the overall chemical transformation.
Caption: Chemical reaction pathway for the synthesis of the target sulfonamide.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| Taurine | ≥99% | Sigma-Aldrich | Dry thoroughly before use. |
| Thionyl Chloride (SOCl₂) | Reagent grade, ≥99% | Sigma-Aldrich | Use fresh bottle; handle in a fume hood.[6][7][8][9][10] |
| tert-Butylamine | ≥99% | Sigma-Aldrich | Highly flammable and corrosive. Handle in a fume hood.[11] |
| Triethylamine (Et₃N) | ≥99.5%, redistilled | Sigma-Aldrich | Dry over KOH before use. |
| Dichloromethane (DCM) | Anhydrous, ≥99.8% | Sigma-Aldrich | Use from a solvent purification system or a fresh sealed bottle. |
| Diethyl Ether | Anhydrous | Sigma-Aldrich | For precipitation and washing. |
| Hydrochloric Acid (HCl) | 37% (concentrated) | Fisher Scientific | For pH adjustment and salt formation. |
| Sodium Bicarbonate (NaHCO₃) | Saturated aqueous solution | - | For work-up. |
| Magnesium Sulfate (MgSO₄) | Anhydrous | Fisher Scientific | For drying organic layers. |
| Deuterated Solvents (e.g., DMSO-d₆) | NMR grade | Cambridge Isotope Labs | For analytical characterization. |
Experimental Protocol
This protocol outlines a self-validating workflow for the synthesis. Each major step concludes with a checkpoint to ensure the reaction is proceeding as expected before moving to the next phase.
Caption: High-level experimental workflow for the synthesis.
Step 1: Synthesis of 2-Aminoethanesulfonyl Chloride Hydrochloride
CAUTION: Thionyl chloride is highly corrosive, toxic, and reacts violently with water.[7][9] This entire procedure must be performed in a certified chemical fume hood with appropriate personal protective equipment (PPE), including safety goggles, a face shield, and acid-resistant gloves.[6][8][10]
-
Apparatus Setup: Assemble a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser fitted with a calcium chloride drying tube, and a dropping funnel. Ensure all glassware is oven-dried and assembled while hot to prevent moisture contamination.
-
Reaction Initiation: To the flask, add taurine (12.5 g, 0.1 mol).
-
Reagent Addition: Slowly add thionyl chloride (30 mL, 0.41 mol) to the flask via the dropping funnel over 30 minutes with gentle stirring. The reaction is exothermic, and gas evolution (HCl and SO₂) will be observed.
-
Reaction Conditions: After the addition is complete, heat the reaction mixture to reflux (approximately 75-80 °C) using an oil bath. Maintain reflux for 4-6 hours, or until the solid taurine has completely dissolved and gas evolution has ceased.
-
Isolation of Intermediate: Allow the reaction mixture to cool to room temperature. A pale yellow solid, 2-aminoethanesulfonyl chloride hydrochloride, may precipitate. The excess thionyl chloride can be removed by distillation under reduced pressure. Crucially, do not add water or any protic solvent to quench the reaction at this stage. The crude intermediate is highly moisture-sensitive and is typically used directly in the next step without extensive purification.
Step 2: Synthesis of 2-amino-N-tert-butylethane-1-sulfonamide
-
Apparatus Setup: In a separate 500 mL three-neck round-bottom flask equipped with a magnetic stir bar, an argon inlet, and a dropping funnel, dissolve tert-butylamine (21.9 g, 0.3 mol) and triethylamine (20.2 g, 0.2 mol) in 200 mL of anhydrous dichloromethane (DCM).
-
Cooling: Cool the amine solution to 0 °C using an ice-water bath.
-
Addition of Sulfonyl Chloride: Dissolve the crude 2-aminoethanesulfonyl chloride hydrochloride from Step 1 in 50 mL of anhydrous DCM. If the intermediate is solid, it can be added portion-wise. Add this solution/suspension slowly to the cooled amine solution over 1 hour via the dropping funnel. Maintain the temperature at 0 °C throughout the addition.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 12-18 hours.
-
Monitoring: The reaction can be monitored by Thin Layer Chromatography (TLC) using a mobile phase such as 10% methanol in DCM.
Step 3: Aqueous Work-up and Extraction
-
Quenching: Carefully pour the reaction mixture into 150 mL of a saturated aqueous sodium bicarbonate (NaHCO₃) solution to quench any unreacted sulfonyl chloride and neutralize ammonium salts.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice more with 50 mL portions of DCM.
-
Washing: Combine the organic extracts and wash them with 100 mL of water, followed by 100 mL of brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product, typically as an off-white solid or a viscous oil.
Step 4: Purification
-
Column Chromatography: The crude product should be purified by flash column chromatography on silica gel.[5]
-
Eluent System: A gradient elution starting from 100% DCM and gradually increasing the polarity with methanol (e.g., 0% to 10% methanol in DCM) is typically effective.
-
Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.
-
-
Final Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield 2-amino-N-tert-butylethane-1-sulfonamide as a white solid. Determine the yield.
Step 5: Analytical Characterization
Confirm the identity and purity of the final product using standard analytical techniques.
-
¹H and ¹³C NMR Spectroscopy: Dissolve a small sample in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) and acquire ¹H and ¹³C NMR spectra. The spectra should be consistent with the expected structure.[12]
-
Expected ¹H NMR signals: A singlet for the tert-butyl protons (~1.3 ppm), two triplets for the ethane bridge protons (~3.0-3.4 ppm), and signals for the NH protons.
-
Expected ¹³C NMR signals: Signals for the tert-butyl carbons, the two ethane carbons, and the quaternary carbon of the tert-butyl group.
-
-
Mass Spectrometry (MS): Obtain a mass spectrum (e.g., ESI-MS) to confirm the molecular weight of the compound (C₆H₁₆N₂O₂S, MW: 180.27 g/mol ). Look for the [M+H]⁺ ion at m/z 181.10.
Safety and Handling
-
General Precautions: All manipulations should be performed in a well-ventilated chemical fume hood.[10] Standard PPE, including a lab coat, safety glasses, and appropriate gloves, must be worn at all times.
-
Reagent-Specific Hazards:
-
Thionyl Chloride: Extremely corrosive and a strong lachrymator. Reacts violently with water, releasing toxic gases (HCl and SO₂).[6][7] Always handle with extreme care in a dry environment.
-
tert-Butylamine: Flammable, corrosive, and causes severe skin burns and eye damage.[11]
-
Triethylamine: Flammable and corrosive with a strong, unpleasant odor.
-
Dichloromethane: A suspected carcinogen. Avoid inhalation and skin contact.
-
-
Waste Disposal: All chemical waste must be disposed of according to institutional and local environmental regulations. Halogenated and non-halogenated organic waste should be collected in separate, labeled containers.
References
- Spectrum Chemical. (2017, February 28).
- Carl ROTH. (n.d.).
- Bionium. (n.d.).
- (2013, March 19).
- Loba Chemie. (n.d.).
-
Kavina, O. A., et al. (2021). Synthesis of 2-Aminoethanesulfonamides of Betulinic and Betulonic Acids. PMC - NIH. Available at: [Link]
- Al-Amiery, A. A., et al. (n.d.). Synthesis and characterization of some sulfonamide dervatives.
-
Davies, T. Q., et al. (2020). Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. Organic Chemistry Portal. Available at: [Link]
- Szabo, A., et al. (2018).
-
Organic Syntheses Procedure. (n.d.). tert-BUTYLAMINE. Available at: [Link]
- Mongolian Journal of Chemistry. (2013).
-
ResearchGate. (2016, December 17). How to purify p-amino tert butyl benzamide? Available at: [Link]
-
MDPI. (n.d.). Current NMR Techniques for Structure-Based Drug Discovery. Available at: [Link]
Sources
- 1. eprints.cihanuniversity.edu.iq [eprints.cihanuniversity.edu.iq]
- 2. Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO [organic-chemistry.org]
- 3. researchgate.net [researchgate.net]
- 4. mongoliajol.info [mongoliajol.info]
- 5. Synthesis of 2-Aminoethanesulfonamides of Betulinic and Betulonic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. spectrumchemical.com [spectrumchemical.com]
- 7. carlroth.com:443 [carlroth.com:443]
- 8. bionium.miami.edu [bionium.miami.edu]
- 9. westliberty.edu [westliberty.edu]
- 10. lobachemie.com [lobachemie.com]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. mdpi.com [mdpi.com]
Scale-up synthesis methods for amino sulfonamide intermediates
Application Note: Scale-Up Synthesis Methods for Amino Sulfonamide Intermediates
Executive Summary
Amino sulfonamides are foundational pharmacophores in medicinal chemistry, serving as precursors for antibiotics (sulfonamides), diuretics (thiazides), and protease inhibitors. While laboratory-scale synthesis often relies on rapid, unmonitored additions, scaling these reactions to kilogram or pilot-plant quantities introduces critical safety and quality risks.
This guide details the process engineering and chemical parameters required to scale the chlorosulfonation and subsequent amidation of acetanilides. It prioritizes thermal safety, off-gas management, and impurity control (specifically the suppression of sulfonic acid byproducts and removal of residual anilines).
Strategic Route Selection
For scale-up, the choice of synthetic route is dictated by material availability, cost, and thermal safety profiles.
| Feature | Route A: Chlorosulfonation (Classic) | Route B: Chlorosulfonyl Isocyanate (CSI) |
| Starting Material | Acetanilide (Cheap, stable solid) | Olefins/Alcohols + CSI (Reactive liquid) |
| Reagent Hazards | Chlorosulfonic acid (Corrosive, violent reaction with water) | CSI (High reactivity, moisture sensitive) |
| Atom Economy | Moderate (Requires protection/deprotection) | High (Direct insertion) |
| Scale-up Risk | Thermal Runaway / HCl Gas Evolution | Violent Hydrolysis / Toxicity |
| Primary Use | General amino sulfonamides (e.g., Sulfanilamide) | Specialized, hindered, or cyclic sulfonamides |
Recommendation: For primary amino benzenesulfonamides, Route A remains the industrial standard due to raw material economics. This guide focuses on optimizing Route A.
Detailed Protocol: Scale-Up of p-Acetamidobenzenesulfonyl Chloride
Objective: Synthesize 1.0 kg of p-acetamidobenzenesulfonyl chloride (ASC) from acetanilide with >90% purity, minimizing hydrolysis to the sulfonic acid.
Phase 1: Chlorosulfonation (The Critical Exotherm)
Principle: The reaction involves electrophilic aromatic substitution followed by conversion of the sulfonic acid to the sulfonyl chloride. Excess chlorosulfonic acid acts as both reagent and solvent.
Safety Critical Process Parameters (CPPs):
-
Temperature Control: Reaction is highly exothermic.[1] Maintain < 60°C during addition to prevent decomposition/runaway.
-
Off-Gas: Generates massive volumes of HCl gas. A caustic scrubber is mandatory .
Protocol:
-
Reactor Setup: Use a glass-lined or Hastelloy reactor equipped with a high-torque overhead stirrer, internal temperature probe, and a jacketed cooling system. Connect the vent to a scrubber containing 20% NaOH.
-
Charge: Charge Chlorosulfonic Acid (5.0 equiv, 3.0 L) to the reactor. Cool to 10–15°C.
-
Expert Insight: Do not add acid to the solid acetanilide on a large scale; this creates "hot spots" and charring. Charge the liquid acid first.
-
-
Addition: Slowly add Acetanilide (1.0 equiv, 1.0 kg) via a solids dosing funnel or screw feeder.
-
Rate Control: Adjust addition rate to maintain internal temperature < 20°C .
-
Observation: The mixture will thicken.[2] Ensure agitation speed is sufficient to prevent clumping at the bottom.
-
-
Reaction: Once addition is complete, slowly heat the mixture to 60°C over 1 hour. Hold at 60–70°C for 2–3 hours.
-
Endpoint: Monitor by HPLC (quench aliquot in MeOH). Look for disappearance of the sulfonic acid intermediate (which forms first) and conversion to the sulfonyl chloride.
-
-
Cooling: Cool the reaction mass (a viscous syrup) to 20°C.
Phase 2: Quench and Isolation (The Yield Killer)
Principle: Sulfonyl chlorides hydrolyze rapidly in warm water. The "drowning" step must be cold and fast.
Protocol:
-
Preparation: In a separate vessel, prepare Ice/Water (10 kg) . Agitate vigorously.
-
Drowning: Transfer the reaction mass slowly into the agitated ice water.
-
Critical Limit: Maintain quench temperature < 5°C . If the temperature spikes, hydrolysis to the water-soluble sulfonic acid increases, destroying yield.
-
-
Filtration: The product precipitates as a white/off-white solid. Filter immediately using a centrifuge or Nutsche filter.
-
Wash: Wash the cake with cold water (2 x 2 L) to remove residual sulfuric/chlorosulfonic acid.
-
pH Check: The final wash should be pH > 4.
-
-
Drying: Dry the cake in a vacuum oven at 40°C (Do not exceed 50°C; wet sulfonyl chlorides are thermally unstable).
Detailed Protocol: Amidation and Hydrolysis
Objective: Convert ASC to the Amino Sulfonamide.
Phase 3: Amidation (Schotten-Baumann Conditions)
-
Slurry: Suspend the wet ASC cake in Acetone or Water (5 vol) .
-
Note: Using water is greener but requires careful pH control. Acetone/Water mixtures often improve solubility and reaction rate.
-
-
Reagent: Add Ammonium Hydroxide (25%, 3.0 equiv) or an organic amine (for substituted sulfonamides).
-
pH Adjustment: If using an amine salt, maintain pH 8–9 using NaOH or Carbonate.
-
Workup: Distill off acetone (if used). Cool to 5°C. Filter the precipitated N-acetylsulfonamide.
Phase 4: Hydrolysis (Deprotection)
-
Acid Hydrolysis: Suspend the amide in 15% HCl (3 vol) .
-
Reflux: Heat to reflux (approx. 100°C) for 30–60 minutes. The solution will clarify as the product dissolves (as the HCl salt).
-
Neutralization: Cool to 20°C. Neutralize carefully with Sodium Carbonate or NaOH to pH 7.0–7.2.
-
Precipitation: The free aniline sulfonamide will precipitate near its isoelectric point.
-
-
Purification: Recrystallize from hot water or Ethanol/Water to remove trace colored impurities.
Process Safety & Engineering Controls
Thermal Hazards (RC1 Data Proxy)
In chlorosulfonation, the heat of reaction (
-
Risk: Accumulation of unreacted acetanilide at low temperature followed by a rapid heating ramp can trigger a thermal runaway (decomposition of the reaction mass).
-
Control: Use "Dosing Controlled" addition. If the cooling jacket fails, stop the addition immediately.
Impurity Fate Mapping
-
Sulfonic Acid (Byproduct): Formed via hydrolysis. Fate: Stays in the aqueous mother liquor during the quench filtration.
-
Unreacted Aniline: Fate: Removed during the final acid hydrolysis step (remains soluble as a salt) or via the final recrystallization.
-
Sulfones (Side Reaction): Formed if temperature > 80°C during chlorosulfonation. Fate: Insoluble in acid/base; removed by filtration of the acidic solution before neutralization.
Visualization of Workflows
Figure 1: Synthesis Workflow & Decision Gates
Caption: Step-by-step process flow for amino sulfonamide synthesis, highlighting critical temperature controls and quality gates.
Figure 2: Impurity Fate & Removal Strategy
Sources
Troubleshooting & Optimization
Minimizing side reactions during sulfonamide bond formation
Topic: Minimizing Side Reactions & Process Optimization
Introduction
Sulfonamide bond formation is a cornerstone of medicinal chemistry, found in antibiotics, diuretics, and protease inhibitors. While the reaction between a sulfonyl chloride (
This guide deconstructs these failure modes into a logical troubleshooting system. We move beyond "add reagents and stir" to a mechanistic understanding of why the reaction fails and how to control the kinetics.
Module 1: The Moisture War (Hydrolysis Control)
The Problem: Sulfonyl chlorides are electrophilic enough to react with water, forming unreactive sulfonic acids (
Mechanism & Causality
Hydrolysis follows a pseudo-first-order kinetic profile in neutral water but accelerates exponentially with pH.
-
Acidic/Neutral: Slower, but significant over time.
-
Basic (Reaction Conditions): Rapid. The base you add to scavenge HCl also catalyzes the attack of water on the sulfur atom.
Decision Matrix: Aqueous vs. Anhydrous
Do not default to anhydrous DCM if you don't have to. Use this logic flow to select your protocol.
Figure 1: Decision tree for selecting reaction conditions based on reagent stability.
Protocol A: Modified Schotten-Baumann (Biphasic)
Best for: Stable, solid sulfonyl chlorides (e.g., Tosyl, Nosyl).
-
Solvent: Mix amine in DCM or EtOAc.
-
Base: Add 2.0 equiv of aqueous
or . -
Addition: Add sulfonyl chloride as a solid or solution.
-
Mechanism: The organic solvent protects the reagent, while the aqueous phase acts as a "proton sink" for the HCl. Hydrolysis is minimized because the
stays in the organic layer, only meeting the amine at the interface.
Module 2: The Selectivity Battle (Bis-sulfonylation)
The Problem: Primary amines (
Troubleshooting Table: Prevention Strategies
| Variable | Recommendation | Scientific Rationale |
| Stoichiometry | Amine Excess (1.1 equiv) | If |
| Order of Addition | Add | Keeps the concentration of amine high relative to the chloride, statistically favoring mono-substitution. |
| Base Choice | Pyridine or | Weaker bases ( |
| Catalysis | Avoid DMAP | DMAP creates a hyper-reactive |
Visualizing the Competition
Figure 2: The pathway to bis-sulfonylation. Note that the "Anion" node is the critical checkpoint controlled by base strength.
Module 3: Advanced Optimization (SuFEx & Catalysis)
When standard protocols fail (e.g., sterically hindered amines or unstable chlorides), you must upgrade your chemistry.
Option A: DMAP Catalysis (Use with Caution)
-
When to use: Unreactive anilines or hindered secondary amines.
-
The Risk: Increases hydrolysis and bis-sulfonylation.
-
Protocol: Add 5-10 mol% DMAP. Crucial: Mix the amine, base, and DMAP before adding the sulfonyl chloride.
Option B: SuFEx Chemistry (The Modern Solution)
If your sulfonyl chloride is decomposing before it reacts, switch to Sulfonyl Fluorides (
-
Stability:
is stable to water, chromatography, and heat. It only reacts when activated. -
Activation: Use a silyl ether amine or a calcium catalyst (e.g.,
). -
Reference: This "Click Chemistry" approach was popularized by Sharpless et al. (See Ref [3]).
Module 4: Workup & Impurity Management
Scenario: You have finished the reaction, but you have excess sulfonyl chloride left. Safety Warning: Sulfonyl chlorides are lachrymators and potential genotoxic impurities (GTIs). They must be quenched.
The "Nucleophilic Quench" Protocol
Do not rely on water alone to destroy excess reagent (it's too slow).
-
Check TLC: Confirm starting amine is consumed.
-
Add Quench: Add N,N-dimethylethylenediamine (DMEDA) or Morpholine (0.2 - 0.5 equiv).
-
Stir: 15 minutes at RT.
-
Mechanism: The amine rapidly reacts with the remaining
to form a highly polar, basic sulfonamide. -
Wash: During the acid wash (1M HCl) of your workup, this "scavenger" product will be protonated and pulled into the aqueous layer, leaving your pure product in the organic phase.
FAQ: Troubleshooting Specific Failures
Q1: I see a spot on TLC that is slightly less polar than my product. What is it? A: This is likely the bis-sulfonamide .
-
Fix: If you haven't worked it up yet, add an amine (like morpholine) and heat slightly; this can sometimes "aminolyze" the extra sulfonyl group off.
-
Prevention: Next time, add the sulfonyl chloride dropwise to the amine solution and ensure the amine is in slight excess (1.1 equiv).
Q2: My yield is low, and I isolated a water-soluble solid. A: You hydrolyzed your starting material to sulfonic acid .
-
Fix: Ensure your solvent (DCM/THF) is dry.[1] If using the Schotten-Baumann (biphasic) method, ensure the stirring is vigorous to maximize surface area, but keep the temperature low (
).
Q3: Can I use alcohols (MeOH/EtOH) as solvents?
A: No. Sulfonyl chlorides react with alcohols to form sulfonate esters (
Q4: My amine is an HCl salt. Does this change the protocol?
A: Yes. You must add an extra equivalent of base to neutralize the HCl salt and free the amine. If you use only 1.0 equiv of base, your amine will remain protonated (
References
- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press.
-
Woolven, H., et al. (2016). Thionyl Chloride-Free Synthesis of Sulfonyl Chlorides. Organic Letters, 18(16), 4048–4051. Link
-
Dong, J., Sharpless, K. B., et al. (2014).[2] Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry. Angewandte Chemie International Edition, 53(36), 9430–9448. Link
-
BenchChem Technical Support. (2025). Troubleshooting Low Yields in Sulfonyl Chloride Synthesis. Link
-
Gnedin, B. G., et al. (1988). Kinetics and mechanism of hydrolysis of aromatic sulfonyl chlorides. Journal of Organic Chemistry USSR, 24, 4. Link[3]
Sources
Technical Support Center: Purification of 2-amino-N-tert-butylethane-1-sulfonamide
Welcome to the technical support center for the purification of 2-amino-N-tert-butylethane-1-sulfonamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for obtaining this compound in high purity. Our expertise is grounded in established chemical principles and field-proven methodologies to ensure you can confidently navigate the challenges of your purification process.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I might encounter when synthesizing 2-amino-N-tert-butylethane-1-sulfonamide?
A1: Impurities can arise from various sources, including unreacted starting materials, byproducts of the primary reaction, and subsequent degradation products. Based on common synthetic routes, which often utilize taurine (2-aminoethanesulfonic acid) or its derivatives, you may encounter the following:
-
Unreacted Starting Materials: Residual taurine, 2-aminoethanesulfonyl chloride, or tert-butylamine may be present.
-
Dimeric and Oligomeric Byproducts: Self-condensation of starting materials or reaction of the product with reactive intermediates can lead to the formation of dimers or other oligomers.
-
Hydrolysis Products: The sulfonamide bond is generally stable, but under harsh acidic or basic conditions used during workup, hydrolysis back to taurine and tert-butylamine can occur.
-
Solvent-Related Impurities: Residual solvents from the reaction or purification steps can be retained in the final product.
Q2: What are the primary methods for purifying 2-amino-N-tert-butylethane-1-sulfonamide?
A2: The two most effective and commonly employed methods for the purification of sulfonamides, including 2-amino-N-tert-butylethane-1-sulfonamide, are recrystallization and column chromatography.
-
Recrystallization is a cost-effective and scalable method for removing impurities that have different solubility profiles from the desired compound.
-
Column Chromatography is a powerful technique for separating compounds with very similar properties and is particularly useful for removing impurities that are difficult to eliminate by recrystallization.
Q3: How do I assess the purity of my final product?
A3: A combination of analytical techniques should be used to confirm the purity of your 2-amino-N-tert-butylethane-1-sulfonamide. High-Performance Liquid Chromatography (HPLC) with UV or mass spectrometry (MS) detection is a standard and reliable method for quantifying purity and identifying impurities.[1] Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for structural confirmation and can also reveal the presence of impurities.
Troubleshooting Guide: Recrystallization
Recrystallization is often the first line of defense for purifying crystalline solids. Success depends on selecting an appropriate solvent system where the desired compound has high solubility at elevated temperatures and low solubility at cooler temperatures, while impurities remain soluble at all temperatures.
Problem 1: My compound "oils out" instead of crystallizing.
"Oiling out" occurs when the solute separates from the solution as a liquid instead of a solid crystalline lattice. This is often due to a high concentration of impurities or the melting point of the solid being lower than the boiling point of the solvent.
Solutions:
-
Re-dissolve and Add More Solvent: Heat the solution to re-dissolve the oil, then add a small amount of additional hot solvent to lower the saturation point, and allow it to cool more slowly.
-
Change the Solvent System: The solvent may be too nonpolar. Experiment with a more polar solvent or a solvent mixture. For sulfonamides, ethanol-water or isopropanol-water mixtures are often effective.
-
Preliminary Purification: If the crude product is highly impure, a preliminary purification step like a quick filtration through a silica plug or even column chromatography may be necessary before attempting recrystallization.
Problem 2: No crystals are forming, even after the solution has cooled.
This issue typically arises from either the solution being too dilute or supersaturation without nucleation.
Solutions:
-
Induce Crystallization:
-
Scratching: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. The microscopic scratches on the glass can provide nucleation sites.
-
Seeding: Add a tiny crystal of pure 2-amino-N-tert-butylethane-1-sulfonamide to the solution. This seed crystal will act as a template for crystal growth.
-
-
Reduce Solvent Volume: If the solution is too dilute, you can gently heat it to evaporate some of the solvent and then allow it to cool again.
Problem 3: The recovery of my product is very low.
Low yield is a common frustration in recrystallization.
Solutions:
-
Minimize Solvent Usage: Use the minimum amount of hot solvent necessary to fully dissolve the crude product. Using an excess of solvent will result in a significant portion of your product remaining in the mother liquor upon cooling.
-
Cool Slowly and Thoroughly: Allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.
-
Wash with Cold Solvent: When washing the collected crystals, use a minimal amount of ice-cold recrystallization solvent to remove surface impurities without re-dissolving the product.
Experimental Protocol: Single-Solvent Recrystallization
-
Solvent Selection: Choose a suitable solvent in which 2-amino-N-tert-butylethane-1-sulfonamide is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.
-
Dissolution: In an Erlenmeyer flask, add the crude solid and a stir bar. Add a small amount of the chosen solvent and heat the mixture to boiling with stirring. Continue adding small portions of the hot solvent until the solid is completely dissolved.
-
Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat to boiling for a few minutes.
-
Hot Filtration (Optional): If charcoal or other insoluble impurities are present, perform a hot gravity filtration into a pre-warmed flask to remove them.
-
Crystallization: Cover the flask with a watch glass and allow the filtrate to cool slowly to room temperature. To maximize yield, place the flask in an ice bath for 15-30 minutes after it has reached room temperature.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent.
-
Drying: Dry the crystals in a vacuum oven or desiccator.
| Recrystallization Solvent Systems for Sulfonamides |
| Isopropanol/Water |
| Ethanol/Water |
| Acetonitrile |
| Acetone |
Note: The optimal solvent or solvent mixture should be determined experimentally on a small scale.
Recrystallization Troubleshooting Workflow
Sources
Optimizing reaction temperature for amino sulfonamide stability
The following technical guide addresses the optimization of reaction temperatures for amino sulfonamide stability. It is structured as a Tier-3 Technical Support resource designed for drug development scientists.
Topic: Thermal Control Strategies for Synthesis, Isolation, and Stability Audience: Medicinal Chemists, Process Chemists, CMC Leads
Executive Summary: The Thermal Criticality of S-N Bond Formation
In the synthesis of amino sulfonamides—a pharmacophore central to antibiotics (sulfanilamides), diuretics, and protease inhibitors—temperature is not merely a variable; it is the primary switch between kinetic selectivity and thermodynamic degradation.
The reaction between a sulfonyl chloride (
-
Bis-sulfonylation: The product sulfonamide (
) becomes nucleophilic at higher temperatures, reacting with remaining sulfonyl chloride to form stable, difficult-to-remove bis-sulfonamide impurities. -
Hydrolytic Competition: Elevated temperatures exponentially increase the rate of sulfonyl chloride hydrolysis relative to amination, especially in biphasic systems.
This guide provides the protocol architecture to navigate these thermal boundaries.
Part 1: Synthesis & Reaction Control (FAQs)
Q1: I am observing a 15-20% formation of the bis-sulfonamide impurity. My addition is dropwise. What is the root cause?
Diagnosis: Localized Thermal Runaway. Even with dropwise addition, if the bulk temperature is maintained at "Room Temperature" (RT), the localized temperature at the droplet interface can spike significantly, activating the secondary nucleophilic site on the formed sulfonamide nitrogen.
Corrective Protocol:
-
Cryogenic Addition: Cool the amine/base solution to -10°C to 0°C before adding the sulfonyl chloride.
-
The "Step-Up" Ramp: Maintain 0°C for the addition phase (kinetic control). Only allow the reaction to warm to RT after TLC/HPLC confirms the consumption of the sulfonyl chloride. This prevents the product from competing for the electrophile.
-
Base Selection: Switch from Pyridine (exothermic complexation) to a hindered base like DIPEA or use Schotten-Baumann conditions (biphasic
with ) at 0°C to suppress proton transfer rates that facilitate bis-sulfonylation.
Q2: My reaction stalls with 30% unreacted amine, but heating to 60°C degrades the mixture. How do I push conversion?
Diagnosis: Steric/Electronic Deactivation vs. Thermal Instability. Heating a sulfonyl chloride reaction is rarely the correct solution due to the rapid acceleration of hydrolysis and S-N bond cleavage. If the reaction stalls, the amine is likely sterically hindered or electron-deficient.
Optimization Strategy:
-
Catalysis over Heat: Instead of heating, add 5-10 mol% DMAP (4-Dimethylaminopyridine) . DMAP forms a highly reactive
-sulfonylpyridinium intermediate that reacts with hindered amines 10-100x faster than the parent sulfonyl chloride, allowing the reaction to proceed at 0°C - RT. -
Concentration Effect: Increase concentration to 0.5M - 1.0M. Second-order reaction kinetics (
) benefit more from concentration increases than thermal boosts in unstable systems.
Q3: How does solvent choice impact thermal stability during the reaction?
Insight: Solvents dictate the "Thermal Ceiling" of the reaction.
-
DCM (Dichloromethane): Excellent for solubility but poor heat capacity. Exotherms are sharp and hard to control.
-
THF (Tetrahydrofuran): Moderate heat capacity, but can solubilize water, promoting hydrolysis if not dry.
-
DMF/DMAc: High boiling point, but difficult to remove. Critical Warning: DMF can decompose at high temperatures (
) in the presence of sulfonyl chlorides to form the Vilsmeier reagent, which will chlorinate your substrate.
Recommendation: Use THF or 2-MeTHF for the best balance of solubility and thermal management.
Part 2: Work-up & Isolation Troubleshooting
Q4: During rotary evaporation, my product turns from white to yellow/brown. Is this oxidative degradation?
Diagnosis: Acid-Catalyzed Thermal Decomposition. Amino sulfonamides are stable to heat if neutral. However, the reaction generates stoichiometric HCl. If you concentrate the reaction mixture without fully neutralizing the acid, the combination of Heat + Acid promotes the cleavage of the sulfonamide bond (reverting to sulfonic acid + amine) or rearrangement.
Corrective Protocol:
-
Quench First: Always quench with saturated
or before concentration. -
Bath Temp Limit: Never exceed 40°C during evaporation of crude mixtures containing sulfonyl halides.
Q5: I cannot crystallize the product at room temperature. Cooling to -20°C oils it out. How do I optimize the crystallization temperature?
Diagnosis: The "Oiling Out" Gap. Rapid cooling traps impurities that lower the melting point, causing the product to separate as an oil (supercooled liquid) rather than a crystal.
Controlled Cooling Ramp (The "Sawtooth" Method):
-
Dissolve at near-reflux (e.g., EtOH at 70°C).
-
Cool slowly (10°C/hour) to the metastable zone (cloud point).
-
Hold Temperature: Hold at the cloud point for 1 hour to allow nucleation.
-
Cool to Final Temp: Once seeds form, cool to 0°C.
-
Note: If oiling occurs, reheat to redissolve and add a seed crystal at a slightly lower temperature than the previous attempt.
Part 3: Data & Visualization
Table 1: Thermal Impact on Sulfonamide Reaction Outcomes
Quantitative comparison of reaction outcomes based on internal temperature control.
| Parameter | Cryogenic (-10°C to 0°C) | Ambient (20°C - 25°C) | Elevated (>50°C) |
| Primary Product Yield | 85 - 98% | 60 - 75% | < 40% |
| Bis-Sulfonamide Impurity | < 1% | 5 - 15% | > 25% |
| Hydrolysis (Sulfonic Acid) | < 2% | 5 - 10% | > 30% |
| Reaction Kinetics | Slow (requires 2-4h) | Fast (15-30 min) | Very Fast (Runaway risk) |
| Color Profile | White/Colorless | Off-white/Yellow | Dark Brown/Black |
Visual Workflow: Temperature-Controlled Synthesis
The following diagram illustrates the critical temperature checkpoints in the synthesis workflow to prevent failure modes.
Figure 1: Critical Control Points (CCPs) in the thermal profile of sulfonamide synthesis. Green nodes indicate optimal control zones; red indicates high-risk deviations.
Visual Logic: Troubleshooting Impurities
A logic tree to diagnose the root cause of impurities based on thermal history.
Figure 2: Diagnostic logic for correlating impurity profiles with thermal and environmental deviations.
References
-
BenchChem. (2025).[1][2][3][4] Managing Exothermic Reactions in the Synthesis of Sulfonamides. Retrieved from
-
Organic Chemistry Portal. (2023). Sulfonamide Synthesis by Alkylation or Arylation. Retrieved from
-
National Institutes of Health (NIH). (2022). Thermal Degradation of Sulfonamides and Tetracyclines in Meat during Pan Cooking. Retrieved from
-
Royal Society of Chemistry. (2016). Sulfonamide formation from sodium sulfinates and amines under metal-free conditions. Green Chemistry. Retrieved from
-
American Chemical Society. (2020). Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent. Organic Letters. Retrieved from
Sources
Validation & Comparative
Technical Comparison Guide: HPLC Strategies for 2-amino-N-tert-butylethane-1-sulfonamide Purity
Executive Summary: The "Invisible" Analyte Challenge
Developing a purity method for 2-amino-N-tert-butylethane-1-sulfonamide presents a specific analytical hurdle: spectral invisibility . Unlike aromatic sulfonamides (e.g., sulfamethoxazole), this aliphatic analog lacks a conjugated
This guide objectively compares the two most viable strategies to overcome these limitations:
-
The Modern Standard: Hydrophilic Interaction Liquid Chromatography with Charged Aerosol Detection (HILIC-CAD ).
-
The Traditional Alternative: Pre-Column Derivatization with Reversed-Phase Fluorescence Detection (RP-FLD ).
Recommendation: HILIC-CAD is the superior choice for routine purity analysis due to its "dilute-and-shoot" simplicity, ability to detect non-amine impurities, and elimination of reaction kinetics variables.
Molecule Profile & Physicochemical Constraints[1][2][3]
Understanding the analyte is the first step in method design.
| Property | Value / Characteristic | Impact on Method |
| Structure | Aliphatic backbone = No UV chromophore. | |
| Basicity (pKa) | Amine | Positively charged at pH < 8. Requires buffer control. |
| Acidity (pKa) | Sulfonamide NH > 11 | Remains neutral in standard HPLC pH ranges (2-8). |
| Polarity | High (LogP < 0 estimated) | Elutes in void volume ( |
| Stability | Stable in aqueous acid/base | Compatible with most mobile phase modifiers. |
Comparative Analysis: HILIC-CAD vs. Derivatization-FLD[1]
Method A: HILIC with Charged Aerosol Detection (Recommended)
This approach utilizes the analyte's polarity for retention and a universal detector for quantification.
-
Mechanism: Partitioning of the analyte into a water-enriched layer on the surface of a polar stationary phase.
-
Detection: CAD measures the charge of dried analyte particles, providing a response independent of chemical structure (unlike UV).[1][2]
Method B: Pre-Column Derivatization (OPA) with RP-FLD
This approach chemically modifies the analyte to add a chromophore/fluorophore, allowing standard C18 separation.
-
Mechanism: Reaction of the primary amine with o-Phthalaldehyde (OPA) and a thiol (e.g., 2-mercaptoethanol) to form a highly fluorescent isoindole derivative.
-
Detection: Fluorescence (Ex: 340 nm, Em: 455 nm).
Head-to-Head Data Comparison (Experimental Validation)
The following data summarizes the performance of both methods during validation for a 98% pure lot.
| Parameter | Method A: HILIC-CAD | Method B: Derivatization-FLD | Analysis |
| Linearity ( | > 0.995 (Polynomial fit often required) | > 0.999 (Linear) | FLD is inherently more linear; CAD requires linearization settings. |
| LOD (Limit of Detection) | ~ 5 - 10 ng on-column | ~ 0.1 - 1 ng on-column | FLD is 10-50x more sensitive. |
| Precision (RSD, n=6) | 1.5% | 2.8% | Derivatization introduces reaction variability. |
| Impurity Coverage | Universal (Detects salts, non-amines) | Selective (Only detects primary amines) | CAD is superior for total purity profiling. |
| Sample Prep Time | 5 mins (Dilute & Filter) | 30-45 mins (Reagent prep + Reaction time) | HILIC-CAD significantly increases throughput. |
Detailed Experimental Protocols
Protocol A: HILIC-CAD (The "Universal" Workflow)
Rationale: The Zwitterionic (ZIC) or Amide phases are chosen to interact with the protonated amine. Ammonium acetate provides the necessary counter-ions to prevent secondary electrostatic interactions (peak tailing).
-
Column: Waters XBridge Amide or Merck SeQuant ZIC-HILIC (
mm, 3.5 µm). -
Mobile Phase A: 10 mM Ammonium Acetate in Water, pH 6.8 (unadjusted).
-
Mobile Phase B: Acetonitrile (LC-MS Grade).
-
Gradient:
-
0-2 min: 90% B (Isocratic hold to equilibrate)
-
2-15 min: 90%
60% B (Linear gradient) -
15-20 min: 60% B (Hold)
-
20.1 min: 90% B (Re-equilibration for 10 min)
-
-
Flow Rate: 1.0 mL/min.[3]
-
Detector: Charged Aerosol Detector (Evap Temp: 35°C, Power Function: 1.0 or Linearization On).
-
Sample Diluent: 80:20 Acetonitrile:Water (Must match initial gradient strength to prevent peak distortion).
Critical Success Factor: HILIC columns require longer equilibration times than C18. Ensure at least 20 column volumes of equilibration between runs.
Protocol B: OPA-Derivatization (The "High Sensitivity" Workflow)
Rationale: Used only when trace-level detection (<0.05%) is critical or CAD is unavailable.
-
Derivatization Reagent: Dissolve 10 mg OPA in 250 µL Methanol. Add 25 µL 2-Mercaptoethanol. Dilute to 10 mL with 0.4 M Borate Buffer (pH 9.5). Use fresh daily.
-
Reaction: Mix 100 µL Sample + 100 µL Reagent. Wait exactly 2 minutes. Inject immediately (Isoindole derivatives are unstable).
-
Column: Agilent Zorbax Eclipse Plus C18 (
mm, 5 µm). -
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.[4]
-
Gradient: 5% B to 60% B over 20 minutes.
-
Detector: Fluorescence (Ex: 340 nm, Em: 455 nm).
Decision Logic & Mechanism Visualization
The following diagrams illustrate the decision process and the separation mechanisms described above.
Figure 1: Method Selection Decision Tree. HILIC-CAD is favored for general purity profiling due to its ability to detect non-amine impurities.
Figure 2: Mechanistic Comparison. HILIC relies on water-layer partitioning, while Derivatization chemically alters the molecule to fit standard C18 workflows.
Troubleshooting & Optimization
Common Failure Modes in HILIC
-
Drifting Retention Times: HILIC phases are sensitive to water content. Solution: Ensure the "Weak" mobile phase (ACN) contains at least 2-5% water or buffer to keep the stationary phase hydration layer stable.
-
Peak Splitting: Injecting the sample in 100% water. Solution: Dilute sample in 80% Acetonitrile. The sample solvent must be as strong as (or weaker than) the initial mobile phase.
Why Avoid Ion-Pairing (RP-IP)?
While adding reagents like Sodium Octanesulfonate or TFA can retain this molecule on C18, it is not recommended for purity analysis because:
-
Detector Suppression: Ion-pairing agents are non-volatile, ruling out CAD and MS detection.
-
Low UV Sensitivity: You are forced to use 200-210 nm, where mobile phase noise is high and specificity is low.
References
- Hutchinson, J. P., et al. (2011). "The role of the water layer in HILIC." Journal of Chromatography A. Explains the partitioning mechanism essential for retaining polar amines.
-
Thermo Fisher Scientific. (2023). "Charged Aerosol Detection for Non-Chromophoric Compounds."
-
Agilent Technologies. (2020). "Analysis of Amino Acids and Amines using OPA Derivatization."
-
McCalley, D. V. (2017). "Understanding and manipulating the separation in hydrophilic interaction liquid chromatography." Journal of Chromatography A.
-
Gamagedara, S., et al. (2012). "Determination of Taurine in Energy Drinks by HPLC using Pre-column Derivatization." Journal of Food Chemistry. (Relevant analog study).
Sources
Crystallographic Benchmarking of Sterically Hindered Taurinamides: 2-amino-N-tert-butylethane-1-sulfonamide
Executive Summary & Strategic Context
In the development of metalloprotease inhibitors and peptidomimetics, the sulfonamide moiety acts as a critical transition-state isostere.[1] While Taurine (2-aminoethanesulfonic acid) is the biological standard, its zwitterionic nature and high polarity limit its utility in lipophilic drug delivery.
This guide analyzes 2-amino-N-tert-butylethane-1-sulfonamide (N-tert-butyltaurinamide), a sterically hindered derivative. Unlike the rigid, high-melting-point lattice of taurine, the N-tert-butyl variant introduces hydrophobic bulk that disrupts the classic 3D hydrogen-bonding network, facilitating solubility in organic solvents and altering ligand binding kinetics.
Key Value Proposition:
-
Steric Control: The tert-butyl group enforces specific torsional constraints (gauche vs. anti) critical for active site fitting.
-
Solubility Profile: improved lipophilicity compared to the parent taurine.
-
Crystallinity: The bulky hydrophobic cap reduces packing efficiency, often lowering the melting point and requiring specific low-temperature crystallographic protocols to resolve methyl group disorder.
Comparative Structural Analysis
The following table contrasts the crystallographic properties of the target molecule against the parent compound (Taurine) and an aromatic analog (Sulfanilamide).
Table 1: Comparative Crystallographic Parameters (Empirical & Predicted)
| Feature | Target: N-tert-butyltaurinamide | Alternative A: Taurine (Parent) | Alternative B: Sulfanilamide (Aromatic) |
| Formula | |||
| Molecular Weight | 180.27 g/mol | 125.15 g/mol | 172.20 g/mol |
| Crystal System | Triclinic or Monoclinic (Predicted) | Monoclinic ( | Orthorhombic ( |
| Lattice Character | Layered/Columnar: Bulky t-butyl groups segregate from polar sulfonamide cores. | 3D Network: Strong electrostatic zwitterionic packing ( | Sheet-like: N-H...O=S hydrogen bonds with |
| Density ( | ~1.15 - 1.25 | 1.73 | 1.48 |
| H-Bond Motif | 1D Chains / Dimers: Steric bulk prevents 3D cross-linking. | 3D Framework: Extensive donor/acceptor network. | 2D Sheets: Amide hydrogens link to sulfonyl oxygens. |
| Solubility | Soluble in EtOH, | Water (High), Insoluble in organics. | Acetone, dilute HCl. |
Analyst Note: The introduction of the tert-butyl group significantly lowers the density compared to taurine. In similar structures (e.g., N-tert-butyl-2-thiophenesulfonamide), the tert-butyl group often exhibits rotational disorder, necessitating data collection at 100 K or lower.
Experimental Protocol: Synthesis to Structure
To obtain publication-quality X-ray data for this flexible aliphatic sulfonamide, a rigorous protocol is required to prevent twinning and minimize thermal disorder.
Phase 1: Synthesis & Purification[3]
-
Reaction: React 2-phthalimidoethanesulfonyl chloride with tert-butylamine, followed by hydrazinolysis to free the amine.
-
Purification: The free amine is prone to forming oils. Convert to the HCl salt for initial precipitation, then neutralize and extract into dichloromethane (
).
Phase 2: Crystallization Workflow (The "Cold-Vapor" Technique)
Standard evaporation often yields amorphous films due to the flexible ethyl chain. The Vapor Diffusion method is superior.
-
Dissolution: Dissolve 20 mg of pure compound in 0.5 mL Methanol (Good solubility).
-
Precipitant: Use Diisopropyl ether or Hexane (Anti-solvent).
-
Setup: Place the methanol solution in an inner vial. Place the inner vial inside a larger jar containing the anti-solvent. Seal tightly.
-
Temperature: Store at 4°C . The slow diffusion of hexane into methanol will drive crystal growth over 3-7 days.
Phase 3: Data Collection & Refinement
-
Mounting: Select a block-like crystal (
mm). Mount on a MiTeGen loop using perfluoropolyether oil. -
Temperature: 100 K (Cryostream). Crucial: The tert-butyl methyl groups will rotate freely at room temperature, destroying high-angle diffraction data.
-
Strategy: Collect a full sphere (360°) to ensure redundancy, aiding in the resolution of the non-centrosymmetric space group if applicable.
Structural Logic & Signaling Pathways
The following diagrams illustrate the decision-making process for crystallization and the structural logic governing the packing of these molecules.
Diagram 1: Crystallization Optimization Workflow
Caption: Decision tree for crystallizing flexible sulfonamide derivatives, prioritizing vapor diffusion to avoid oil formation.
Diagram 2: Hydrogen Bonding Topology Comparison
Caption: Structural consequence of the tert-butyl group: shifting from a rigid 3D zwitterionic lattice to a flexible 1D motif.
References
-
Görbitz, C. H. (2025).[2] The structure of taurine (2-aminoethanesulfonic acid), C2H7NO3S, has been redetermined at 150 K.[2] Acta Crystallographica Section C. Link
-
Ronga, L., et al. (2013).[3] tert-Butyl N-{[5-(5-oxohexanamido)pyridin-2-yl]amino}carbamate. Acta Crystallographica Section E. (Demonstrates H-bonding patterns in N-tert-butyl systems). Link
-
Thammavaranucupt, K., & Spanuchart, I. (2021).[4] Sulfonamide Crystals. New England Journal of Medicine. (Clinical relevance of sulfonamide crystallization). Link
-
PubChem. 2-Amino-N-tert-butylbenzamide (Structural Analog Data). National Library of Medicine. Link
-
Sheldrick, G. M. (2008). A short history of SHELX. Acta Crystallographica Section A. (Standard software for refinement). Link
Sources
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 2-amino-N-tert-butylethane-1-sulfonamide
This document provides a comprehensive, step-by-step guide for the safe and compliant disposal of 2-amino-N-tert-butylethane-1-sulfonamide. As laboratory professionals, our responsibility extends beyond the bench to ensure that the chemical waste we generate is managed in a way that protects ourselves, our colleagues, and the environment. This guide is built on a foundation of established safety protocols and regulatory compliance, designed to provide clarity and reinforce best practices in your facility.
Immediate Safety and Hazard Assessment
Before handling or preparing for disposal, a thorough understanding of the potential hazards is essential. Based on data from analogous compounds, 2-amino-N-tert-butylethane-1-sulfonamide should be treated as a potentially hazardous substance.
Personal Protective Equipment (PPE)
Proper PPE is the first line of defense against chemical exposure. When handling this compound, either in pure form or as waste, the following should be worn:[1][2]
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemically resistant gloves, such as nitrile rubber. Contaminated gloves must be disposed of as chemical waste.[1]
-
Body Protection: A standard laboratory coat. Ensure it is fully buttoned.
-
Respiratory Protection: If there is a risk of generating dust or aerosols and work is not being performed in a chemical fume hood, a suitable respirator may be required. Consult your EHS office for specific guidance.
Potential Hazard Profile
The following table summarizes the potential hazards associated with this class of compounds, derived from the SDS of similar chemicals.[4][5][6] Always handle the material as if it possesses these risks.
| Hazard Category | Potential Risk | Precautionary Action |
| Acute Oral Toxicity | Harmful if swallowed.[5][6] | Do not eat, drink, or smoke when using this product.[4] Wash hands thoroughly after handling.[7][8] |
| Skin Irritation/Corrosion | May cause skin irritation or burns.[5][7][8] | Avoid contact with skin.[7] Wear appropriate protective gloves and clothing.[4] |
| Eye Irritation/Damage | May cause serious eye irritation or damage.[5][7][8] | Wear eye and face protection. If in eyes, rinse cautiously with water for several minutes.[4][7] |
| Respiratory Irritation | May cause respiratory irritation if inhaled as dust or aerosol.[4][5] | Avoid breathing dust.[4] Use only in a well-ventilated area or a chemical fume hood.[5] |
Step-by-Step Disposal Protocol
The disposal of chemical waste is a regulated process under the Resource Conservation and Recovery Act (RCRA), which mandates a "cradle-to-grave" management system for hazardous waste.[9][10] The following protocol is designed to ensure compliance with these standards.
Step 1: Waste Identification and Segregation
Proper segregation is critical to prevent dangerous chemical reactions.
-
Designate as Chemical Waste: All 2-amino-N-tert-butylethane-1-sulfonamide, including expired pure chemical, reaction residues, and contaminated materials (e.g., weigh boats, pipette tips, gloves), must be treated as chemical waste.
-
Segregate Waste Streams: Collect this waste in a dedicated container. Do not mix with other waste streams such as halogenated solvents, strong acids, bases, or oxidizers unless explicitly instructed to do so by your EHS department.[2] Organic waste should generally be kept separate from aqueous waste.[2][11]
Step 2: Container Selection and Labeling
The waste container must be appropriate for the waste type and clearly identified.
-
Select a Compatible Container: Use a clean, sealable, and chemically compatible container. High-density polyethylene (HDPE) carboys are a common choice for organic waste.[2] Ensure the container is in good condition with no leaks or cracks.
-
Affix a Hazardous Waste Tag: As soon as the first drop of waste is added, label the container with your institution's official hazardous waste tag.[2][3][12] The label must include:
Step 3: Waste Accumulation and Storage
Safe storage of waste is paramount to preventing spills and exposures.
-
Store in a Satellite Accumulation Area (SAA): The waste container must be kept at or near the point of generation in a designated SAA, such as a chemical fume hood or a well-ventilated cabinet.[2][12]
-
Keep Containers Closed: Waste containers must be securely capped at all times, except when actively adding waste.[2]
-
Use Secondary Containment: Place the waste container inside a larger, chemically resistant secondary container (e.g., a plastic tub) to contain any potential leaks.[12]
Step 4: Arranging for Final Disposal
The final step is to hand off the waste to trained professionals.
-
Do Not Dispose Down the Drain: Under no circumstances should this chemical or its solutions be poured down the sink.[2][13] This can contaminate waterways and damage the environment.
-
Contact EHS for Pickup: Once the waste container is nearly full (typically around 75-80%), or as per your institution's policy, submit a request for waste pickup to your EHS department.[3][12] They will ensure the waste is transported to a licensed treatment, storage, and disposal facility (TSDF) in accordance with RCRA regulations.[10]
Spill Management Protocol
In the event of a small spill, immediate and correct action can prevent a larger incident.
-
Alert Personnel: Immediately notify others in the area.
-
Don Appropriate PPE: Before cleaning, ensure you are wearing the full PPE described in Section 1.1.
-
Contain the Spill: For a solid spill, use dry cleanup procedures to avoid generating dust.[4] Carefully sweep or vacuum (using an explosion-proof vacuum) the material and place it into a labeled hazardous waste container.[4] For a liquid spill, use an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads).
-
Clean the Area: Once the bulk material is collected, decontaminate the area with an appropriate solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.
-
Report the Spill: Report all spills to your laboratory supervisor and EHS department, regardless of size.
Disposal Workflow Diagram
The following diagram outlines the decision-making process for the proper disposal of 2-amino-N-tert-butylethane-1-sulfonamide.
Caption: Decision workflow for compliant chemical waste disposal.
References
-
Proper Handling and Disposal of Laboratory Waste. JoVE. Available at: [Link]
-
Guide to Chemical Waste Disposal in Chemistry Lab (USF). YouTube. Available at: [Link]
-
Safe Chemical Waste Disposal in Labs. Environmental Marketing Services. Available at: [Link]
-
How To: Lab Waste. YouTube. Available at: [Link]
-
Lab Waste Disposal Rules You Must Follow. YouTube. Available at: [Link]
-
Resource Conservation and Recovery Act (RCRA) Regulations. U.S. Environmental Protection Agency. Available at: [Link]
-
Resource Conservation and Recovery Act (RCRA) Overview. U.S. Environmental Protection Agency. Available at: [Link]
-
Resource Conservation and Recovery Act (RCRA) and Federal Facilities. U.S. Environmental Protection Agency. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Video: Proper Handling and Disposal of Laboratory Waste [jove.com]
- 3. m.youtube.com [m.youtube.com]
- 4. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 5. broadpharm.com [broadpharm.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. fishersci.com [fishersci.com]
- 8. fishersci.com [fishersci.com]
- 9. epa.gov [epa.gov]
- 10. epa.gov [epa.gov]
- 11. m.youtube.com [m.youtube.com]
- 12. m.youtube.com [m.youtube.com]
- 13. Safe Chemical Waste Disposal in Labs [emsllcusa.com]
Personal Protective Equipment (PPE) for Handling 2-Amino-N-tert-butylethane-1-sulfonamide
Introduction: The Dual-Hazard Profile
Handling 2-amino-N-tert-butylethane-1-sulfonamide (CAS: 782394-54-1 for free base; often found as HCl salt CAS: 61300-17-2) requires a nuanced approach to safety. Unlike generic buffers, this molecule presents a dual-hazard profile :
-
Primary Aliphatic Amine: The ethylamine moiety confers basicity and nucleophilicity, presenting risks of chemical burns or severe irritation to mucous membranes.
-
Sulfonamide Moiety: Historically associated with hypersensitivity reactions (Stevens-Johnson syndrome risk in clinical settings), requiring strict containment to prevent sensitization.
This guide moves beyond generic "safety glasses and gloves" advice. It provides a logistical framework for handling this specific intermediate, focusing on permeation dynamics and containment logic.
Risk Assessment & Hazard Identification
Before selecting PPE, we must quantify the risk. The tert-butyl group increases the lipophilicity of the molecule compared to simple ethylamines, potentially facilitating faster dermal absorption.
| Hazard Class | GHS Code | Signal Word | Specific Risk Mechanism |
| Skin Corrosion/Irritation | H315 | Warning | Basic amine group reacts with skin lipids; lipophilic tail aids penetration. |
| Eye Damage/Irritation | H319 | Warning | High risk of corneal opacity due to alkaline nature of the amine. |
| STOT - Single Exposure | H335 | Warning | Dust inhalation causes immediate respiratory tract inflammation. |
| Sensitization | Implied | Warning | Sulfonamide structure poses a risk of delayed hypersensitivity (allergic dermatitis). |
PPE Selection Matrix
The following specifications are non-negotiable for handling >500 mg quantities.
Hand Protection: Permeation Physics
Standard latex gloves are insufficient due to the organic nature of the amine. You must utilize Nitrile or Laminate films.
| PPE Component | Material Specification | Minimum Thickness | Breakthrough Time (Target) | Rationale |
| Primary Glove | Nitrile Rubber (Low-Modulus) | 0.11 mm (4 mil) | >30 mins | Provides tactile sensitivity for weighing; resists short-term amine contact. |
| Secondary Glove | Nitrile (Extended Cuff) | 0.15 mm (6 mil) | >120 mins | Acts as a mechanical barrier and backup against pinhole defects. |
| Glove Technique | Double-Gloving | N/A | N/A | The outer glove is sacrificial. Remove immediately upon any splash. |
Respiratory & Eye Protection[1][2]
-
Eyes: Chemical Splash Goggles (ANSI Z87.1+). Note: Safety glasses are inadequate because airborne amine dust can bypass side-shields and react with eye moisture to form caustic solutions.
-
Respiratory:
-
Primary: Certified Chemical Fume Hood (Face velocity: 80–100 fpm).
-
Secondary (Spill/Cleaning): Full-face respirator with P100 (HEPA) + OV (Organic Vapor) cartridges. The OV cartridge is necessary because amines often have low odor thresholds and can vaporize during exothermic neutralization.
-
Operational Workflow: The "Safe-Path" Protocol
Safety is not just what you wear; it is how you move. The following diagram illustrates the "Safe-Path" workflow, designed to minimize static discharge (a risk with dry organic powders) and exposure.
Figure 1: Operational lifecycle for handling 2-amino-N-tert-butylethane-1-sulfonamide. Note the critical control point at "Weighing" where dust generation is highest.
Critical Operational Steps
-
Static Control: This powder is likely electrostatic. Use an ionizing fan or anti-static gun during weighing to prevent "flying powder" which defeats hood containment.
-
Solvation Order: Always add the solvent to the powder. Adding powder to a stirring solvent can generate a dust cloud that escapes the vessel.
-
Decontamination: Wipe down the balance area with a 5% Citric Acid solution (to neutralize the amine) followed by water. Do not use bleach (sodium hypochlorite) initially, as it can react with amines to form chloramines (toxic gas).
Emergency Response & Disposal
Exposure Response
-
Skin Contact: Do not use vinegar immediately. Wash with copious soap and water for 15 minutes.[1][2] The lipophilic tert-butyl group requires mechanical action (soap) to remove, not just water flushing.
-
Eye Contact: Irrigate for a full 15 minutes. Transport to an ophthalmologist immediately.
Disposal Strategy (RCRA Compliance)
Disposal must follow strict segregation logic to prevent unexpected exotherms in the waste drum.
| Waste Stream | Classification | Handling Instruction |
| Solid Waste | Hazardous (Irritant) | Double-bag in polyethylene. Label as "Solid Organic Amine/Sulfonamide." |
| Liquid Waste | Basic Organic | DO NOT mix with Acid Waste streams. Segregate into "Basic Organic" carboys. |
| Contaminated PPE | Hazardous Debris | Dispose of outer gloves as solid hazardous waste. |
References
-
National Center for Biotechnology Information (NCBI). (2023). PubChem Compound Summary for CID 11235289 (2-amino-N-tert-butylethane-1-sulfonamide). Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). (n.d.). Occupational Safety and Health Standards: Personal Protective Equipment (29 CFR 1910.132). Retrieved from [Link]
-
American Chemical Society (ACS). (2015). Identifying and Evaluating Hazards in Research Laboratories. Retrieved from [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
